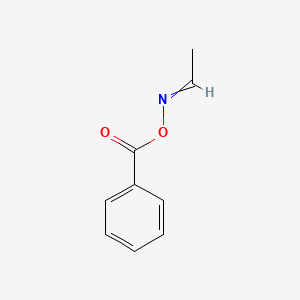
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride is a complex organic compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. This is followed by the introduction of 1-methylpyridin-1-ium groups at the meso positions through nucleophilic substitution reactions. The final step involves the formation of the tetrachloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the peripheral groups of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce various functional groups onto the porphyrin ring.
科学研究应用
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, mimicking the function of natural enzymes. Its photodynamic properties allow it to generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Another porphyrin derivative with sulfonate groups, used in similar applications.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups and is used in catalysis and material science.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Features methoxy groups and is studied for its electronic properties.
Uniqueness
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride is unique due to its 1-methylpyridin-1-ium groups, which impart distinct electronic and solubility properties. These characteristics make it particularly suitable for applications in photodynamic therapy and advanced material development.
属性
分子式 |
C44H38Cl4N8 |
|---|---|
分子量 |
820.6 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI 键 |
OSIOZWNIFANUES-UHFFFAOYSA-K |
规范 SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


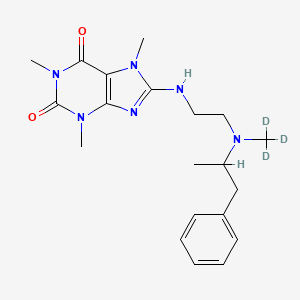
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)

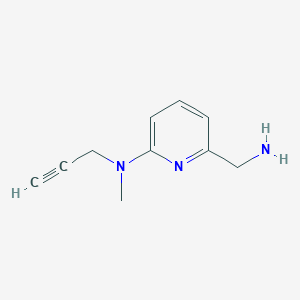
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
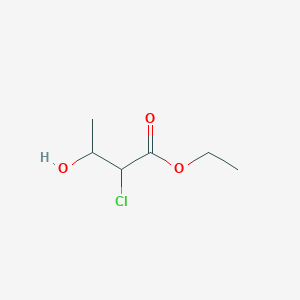
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
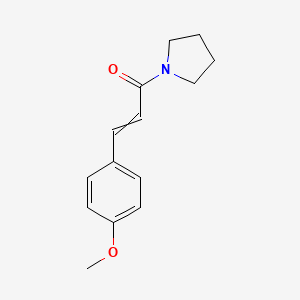
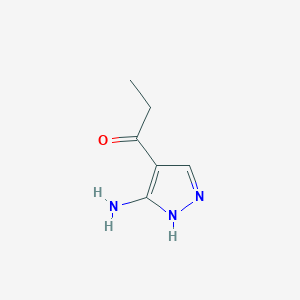

![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15145685.png)
